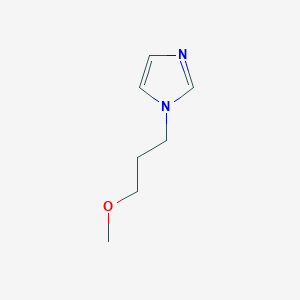

1-(3-methoxypropyl)-1H-imidazole

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-(3-methoxypropyl)imidazole |

InChI |

InChI=1S/C7H12N2O/c1-10-6-2-4-9-5-3-8-7-9/h3,5,7H,2,4,6H2,1H3 |

InChI Key |

VAIQUCZGPSNGAU-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Substituent Comparison of 1-(3-Methoxypropyl)-1H-Imidazole and Analogues

Key Observations :

- Electronic Effects : The methoxy group in this compound is electron-donating, stabilizing metal complexes in catalysis. In contrast, nitro-substituted analogues (e.g., benzotriazole derivatives) exhibit electron-withdrawing effects, favoring redox-active applications .

- Steric Effects : The methoxypropyl chain provides moderate steric bulk, ideal for balancing catalytic activity and stability in Rh complexes. Chloropropyl derivatives (e.g., 1-(3-chloropropyl)-1H-imidazole) offer smaller steric profiles but higher reactivity in alkylation reactions .

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Insights :

- IR Data : Nitro groups (1539–1330 cm⁻¹) and carboxamide C=O stretches (1654 cm⁻¹) are distinct markers for functional group identification .

- NMR Trends : Methoxypropyl derivatives show characteristic -OCH₃ singlets near δ 3.24 ppm, while carboxamide NH protons appear as broad triplets (~δ 8.57 ppm) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-methoxypropyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of imidazole with 3-chloropropyl methyl ether under basic conditions (e.g., K₂CO₃ or NaOH) in aprotic solvents like DMF or THF. Reaction optimization includes controlling temperature (80–120°C) and using catalysts like CuI to enhance regioselectivity . Purification typically involves column chromatography or recrystallization.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity to minimize byproducts (e.g., dialkylated derivatives). Scalability can be improved using flow reactors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns via imidazole ring proton shifts (δ 7.0–7.5 ppm for H-2 and H-4/5) and methoxypropyl chain signals (δ 3.3–3.5 ppm for OCH₃, δ 1.8–2.1 ppm for CH₂) .

- IR Spectroscopy : Identify N–H stretching (~3100 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~169.2) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify hygroscopicity risks .

Advanced Research Questions

Q. What computational strategies (e.g., QSAR, molecular docking) are suitable for predicting the biological activity of this compound derivatives?

- Methodology :

- QSAR : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., methoxypropyl chain length) with activity. Train models on datasets of analogous imidazoles (e.g., antiepileptic analogs) .

- Docking : Target receptors like GLP-1 or fungal cytochrome P450 (e.g., for antifungal activity). Validate with free energy calculations (MM-PBSA) .

- Challenges : Address overfitting by including diverse substituents and validating with test sets (4:1 training:test ratio) .

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Case Study : Discrepancies in Pd-catalyzed coupling yields may arise from competing coordination of the methoxy group. Mitigate by:

- Ligand Screening : Use bulky ligands (e.g., XPhos) to shield the methoxy group .

- Solvent Effects : Polar solvents (e.g., DMSO) improve solubility but may deactivate Pd catalysts. Optimize with mixed solvents (e.g., DMF:H₂O) .

- Validation : Compare regioselectivity and yield across protocols using kinetic profiling .

Q. What strategies enhance the application of this compound in pH-sensitive polymer design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.